
1-(1,5-dimethylhexyl)-7a-methyl-5-(1-methyl-4-oxo-2-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,5-dimethylhexyl)-7a-methyl-5-(1-methyl-4-oxo-2-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as DIM-7 and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of DIM-7 is not fully understood. However, it is believed that the compound acts by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in inflammation. DIM-7 has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
DIM-7 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. Additionally, DIM-7 has been shown to inhibit the growth of cancer cells and induce apoptosis. Studies have also shown that DIM-7 can improve cognitive function and protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using DIM-7 in lab experiments is its potential to inhibit inflammation and cancer cell growth. Additionally, DIM-7 has been shown to have neuroprotective effects and can improve cognitive function. However, one limitation of using DIM-7 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research involving DIM-7. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of DIM-7 and its potential applications in treating various diseases. Furthermore, studies are needed to determine the optimal dosage and administration method for DIM-7 in order to maximize its therapeutic potential. Finally, future research could explore the use of DIM-7 in combination with other compounds or therapies to enhance its effectiveness.
Synthesis Methods
The synthesis of DIM-7 has been achieved using various methods. One of the most common methods involves the reaction of 1,5-dimethylhexene with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield DIM-7. Other methods involve the use of different starting materials and catalysts.
Scientific Research Applications
DIM-7 has been found to have potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. Studies have also shown that DIM-7 can inhibit the growth of cancer cells and induce apoptosis. Furthermore, DIM-7 has been shown to have neuroprotective effects and can improve cognitive function in animal models.
properties
Molecular Formula |
C26H42O3 |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-5-[(1S)-1-methyl-4-oxocyclohex-2-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroindene-4-carboxylic acid |
InChI |
InChI=1S/C26H42O3/c1-17(2)7-6-8-18(3)20-9-10-22-23(24(28)29)21(13-16-26(20,22)5)25(4)14-11-19(27)12-15-25/h11,14,17-18,20-23H,6-10,12-13,15-16H2,1-5H3,(H,28,29)/t18?,20?,21?,22?,23?,25-,26-/m1/s1 |
InChI Key |
YLFAUVCVKUBIFC-DEOXJMBPSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC(C2C(=O)O)[C@]3(CCC(=O)C=C3)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC(C2C(=O)O)C3(CCC(=O)C=C3)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC(C2C(=O)O)C3(CCC(=O)C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




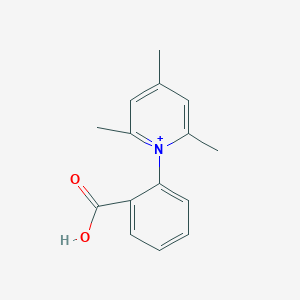

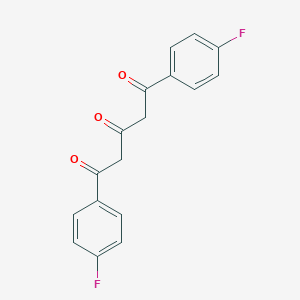
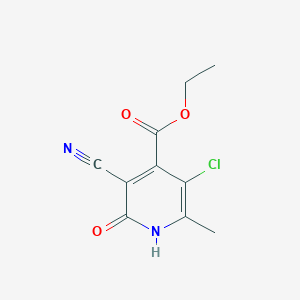
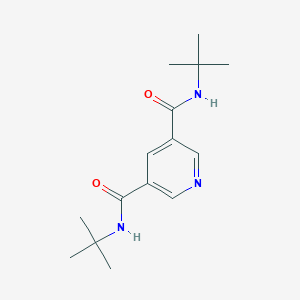
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
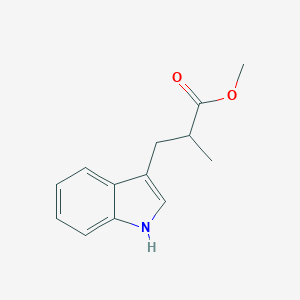
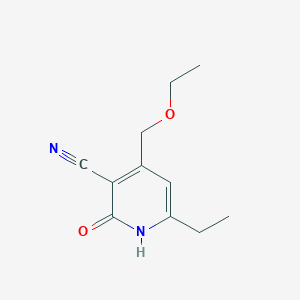
![2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole](/img/structure/B289815.png)
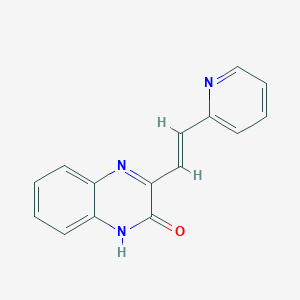
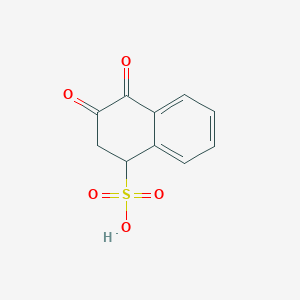

![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)